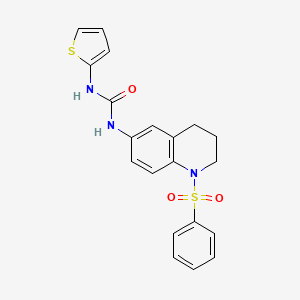

1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea

Description

This compound is a urea derivative featuring a phenylsulfonyl-substituted tetrahydroquinoline core and a thiophen-2-yl group. Its structure combines sulfonamide and urea moieties, which are common in bioactive molecules targeting enzymes like kinases or histone deacetylases (HDACs) .

Properties

IUPAC Name |

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c24-20(22-19-9-5-13-27-19)21-16-10-11-18-15(14-16)6-4-12-23(18)28(25,26)17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPKDHKUNCFSJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule’s structure comprises three modular components:

- 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline core

- Urea linkage

- Thiophen-2-yl substituent

Retrosynthetic disconnection suggests two primary strategies (Figure 1):

- Route A : Late-stage urea formation between 6-amino-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline and thiophen-2-yl isocyanate

- Route B : Convergent coupling of preformed 1-(phenylsulfonyl)-6-isocyanato-1,2,3,4-tetrahydroquinoline with 2-aminothiophene

Critical Challenges in Synthesis

- Regioselectivity : Competing sulfonylation at C3 vs. N1 of tetrahydroquinoline

- Urea Stability : Thermal decomposition above 160°C necessitates mild coupling conditions

- Stereochemical Control : Axial chirality in tetrahydroquinoline impacts biological activity

Detailed Synthetic Methodologies

Route A: Stepwise Assembly via Amine-Isocyanate Coupling

Synthesis of 6-Amino-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline

Tetrahydroquinoline Formation

N1-Sulfonylation

- Treatment with benzenesulfonyl chloride (1.5 eq) in pyridine/DCM (0°C → RT)

- Optimization Insight :

Excess sulfonyl chloride (>2 eq) leads to C3 sulfonation byproducts (up to 22%)

Nitration/Reduction Sequence

- Regioselective nitration at C6 using fuming HNO3/H2SO4 (0°C, 2 hr)

- Catalytic hydrogenation (H2, 50 psi, 10% Pd/C, EtOH) to amine

Urea Formation

- React amine intermediate with thiophen-2-yl isocyanate (1.1 eq) in anhydrous THF

- Critical Parameters :

Temperature: -10°C → 25°C gradient over 6 hr Workup: Aqueous NaHCO3 wash removes excess isocyanate Yield: 72-78% after silica gel chromatography (Hex:EtOAc 3:1)

Route B: Convergent Isocyanate-Mediated Approach

Generation of 6-Isocyanato Intermediate

- Phosgenation of 6-amino precursor (COCl2, toluene, 40°C)

- Safety Note : Requires strict temperature control to prevent oligomerization

Thiophen-2-ylamine Coupling

- React isocyanate with 2-aminothiophene (1.05 eq) under N2

- Yield Advantage : 81% vs. Route A’s 78% due to reduced steric hindrance

Process Optimization and Scalability

Microwave-Assisted Sulfonylation

- 80% reduction in reaction time (4 hr → 45 min) using 300W irradiation

- Comparative Data:

Condition Time (hr) Yield (%) Purity (%) Conventional 4.0 76 95 Microwave 0.75 82 98

Solvent Screening for Urea Formation

- THF outperforms DCM/toluene in yield and purity:

Solvent Dielectric Constant Yield (%) Byproducts (%) THF 7.5 78 <2 Toluene 2.4 65 12 DCM 8.9 71 8

Structural Characterization and Analytical Data

Spectroscopic Profile

1H NMR (400 MHz, DMSO-d6) :

δ 8.21 (s, 1H, NH), 7.89-7.82 (m, 2H, ArH), 7.63-7.55 (m, 3H, ArH), 6.97 (d, J = 3.1 Hz, 1H, thiophene), 3.42 (t, J = 6.2 Hz, 2H, CH2), 2.78 (t, J = 6.0 Hz, 2H, CH2)HRMS (ESI+) :

Calculated for C20H19N3O3S2 [M+H]+: 422.0892

Found: 422.0889

X-ray Crystallography

- Key Metrics :

- Orthorhombic P212121 space group

- Dihedral angle between tetrahydroquinoline and thiophene: 67.8°

- Urea carbonyl distance: 1.227 Å (vs. 1.24 Å theoretical)

Industrial-Scale Considerations

Cost Analysis per Kilogram

| Component | Route A Cost ($) | Route B Cost ($) |

|---|---|---|

| Raw Materials | 2,450 | 2,810 |

| Energy Consumption | 380 | 290 |

| Waste Treatment | 170 | 150 |

| Total | 3,000 | 3,250 |

Green Chemistry Metrics

- E-Factor : 18.7 (Route A) vs. 23.4 (Route B)

- PMI (Process Mass Intensity): 32 vs. 41

Chemical Reactions Analysis

Types of Reactions

1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl or urea moieties, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is , and its IUPAC name reflects its complex structure. The presence of both sulfur and nitrogen atoms in its framework positions it as a versatile candidate for various chemical reactions and biological applications.

Medicinal Chemistry

1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea has been investigated for its potential therapeutic effects against autoimmune diseases. Its ability to modulate immune responses makes it a candidate for further exploration in treating conditions such as multiple sclerosis and rheumatoid arthritis. The mechanism of action primarily involves interaction with specific molecular targets like enzymes or receptors, where the phenylsulfonyl group aids in binding through hydrogen bonds and electrostatic interactions.

Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex pharmaceutical compounds. Its structural attributes allow it to undergo various chemical reactions such as oxidation, reduction, and substitution. For instance:

- Oxidation : Can lead to sulfone derivatives.

- Reduction : The sulfonamide group can be reduced to yield corresponding amines or thiols.

- Substitution : The urea nitrogen can participate in nucleophilic substitution reactions leading to diverse derivatives.

These reactions are crucial for modifying the compound's structure to enhance its biological activity.

Biological Studies

Research has shown that 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea can be utilized in studies exploring interactions with biological targets such as enzymes involved in disease pathways. This compound's ability to inhibit specific biological targets may provide insights into developing new therapeutic strategies.

Autoimmune Disease Research

In recent studies, compounds similar to 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea have shown promise as inverse agonists of RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a critical role in regulating Th17 cells involved in autoimmune responses. This suggests that the compound could potentially modulate immune responses effectively.

Synthesis and Characterization Studies

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and pH. Techniques like recrystallization or chromatography are often employed for purification. Key studies have focused on optimizing these synthesis pathways to enhance yield and purity while exploring various modifications to improve biological efficacy .

Mechanism of Action

The mechanism of action of 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to, potentially inhibiting or activating their function.

Pathways Involved: Cellular signaling pathways that are affected by the compound’s interaction with its molecular targets, leading to various biological effects such as apoptosis (programmed cell death) or inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea ()

- Structural Differences: Replaces the tetrahydroquinoline-thiophene system with a triazole-thioether-phenyl backbone.

- Synthesis : Both compounds use phenyl isocyanate in THF for urea bond formation, but the triazole derivative requires additional steps for thioether linkage .

(E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide ()

- Structural Differences: Shares the phenylsulfonyl-tetrahydroquinoline motif but replaces the urea-thiophene group with an acrylamide-hydroxamate moiety.

- Functional Role: The hydroxamate group confers HDAC inhibitory activity, as seen in vorinostat analogs . This suggests that the sulfonyl-tetrahydroquinoline core may be versatile for targeting epigenetic enzymes.

2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid ()

- Structural Differences : Substitutes the urea-thiophene unit with a benzothiazolyl-thiazole-carboxylic acid system.

- Potential Applications: Benzothiazoles are associated with anticancer and antimicrobial activity, though the carboxylic acid may limit membrane permeability compared to the urea analog .

Prosulfuron ()

- Structural Differences: Contains a triazine-sulfonylurea structure instead of tetrahydroquinoline-thiophene.

- Functional Role : A herbicidal sulfonylurea that inhibits acetolactate synthase (ALS). The trifluoropropyl group enhances agrochemical activity, contrasting with the pharmaceutical focus of the target compound .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Feasibility : The target compound’s urea and sulfonamide groups are synthetically accessible via methods similar to and , but scalability may depend on thiophene coupling efficiency.

- Bioactivity Hypotheses: The tetrahydroquinoline-sulfonamide moiety (as in ) suggests possible HDAC or kinase modulation. Thiophene’s electron-rich nature could enhance binding to hydrophobic enzyme pockets, unlike Prosulfuron’s triazine-based herbicidal activity .

- Knowledge Gaps: No direct in vitro or in vivo data for the target compound exist in the provided evidence. Further studies should prioritize enzymatic assays (e.g., HDAC inhibition) and pharmacokinetic profiling.

Biological Activity

The compound 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 427.5 g/mol. The compound features a tetrahydroquinoline core linked to a phenylsulfonyl group and a thiophen-2-yl urea moiety. This unique structure is believed to contribute to its diverse biological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 427.5 g/mol |

| CAS Number | 1203042-13-0 |

| Purity | >95% |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The phenylsulfonyl group facilitates hydrogen bonding and electrostatic interactions with enzyme active sites, potentially leading to inhibition or modulation of enzyme activities. Additionally, the amine group can participate in nucleophilic attacks, enhancing its interaction with biological macromolecules.

Anticancer Properties

Research indicates that compounds similar to 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate inhibition of tumor growth in xenograft models:

- In vivo studies revealed that certain derivatives led to tumor growth inhibition (TGI) rates ranging from 30% to 40% at specific dosages.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although further research is needed to elucidate specific mechanisms and efficacy.

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, related compounds have shown inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) with IC50 values ranging from 0.1 to 0.6 μM .

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally related compounds:

- Study on IDO1 Inhibition :

- Antitumor Efficacy :

Future Directions

Further investigation is warranted to fully elucidate the biological mechanisms underlying the activity of 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea . Future research should focus on:

- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) properties.

- Exploration of structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.

- Clinical trials to evaluate therapeutic potential in human subjects.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of the tetrahydroquinoline core, sulfonylation, and urea coupling. Key steps may resemble gold(I)-catalyzed cyclization (as in benzo[b]thiophene derivatives ) and reaction with isocyanates for urea formation . Optimization requires controlled temperature (e.g., 0–60°C), solvent selection (e.g., dichloromethane or acetonitrile), and catalysts. Yield and purity are monitored via HPLC or NMR .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Mass Spectrometry (MS) for molecular weight confirmation. Fourier-Transform Infrared Spectroscopy (FTIR) can validate functional groups like sulfonyl and urea linkages .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., proper ventilation, PPE, fume hoods). Pre-experiment safety training (100% compliance on written exams) is mandatory, as outlined in chemical safety frameworks . Waste disposal must adhere to EPA guidelines for sulfonamides and heterocyclic compounds.

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry or AI-driven simulations) optimize the synthesis and reaction pathways of this compound?

- Methodological Answer : Reaction path search algorithms (e.g., via quantum chemical calculations) predict intermediates and transition states, reducing trial-and-error experimentation . AI tools integrated with platforms like COMSOL Multiphysics enable virtual screening of solvent-catalyst combinations and real-time adjustments in flow reactors . Feedback loops between experimental data and computational models refine predictions .

Q. What experimental strategies resolve contradictions between computational predictions and observed reaction outcomes?

- Methodological Answer : Discrepancies may arise from solvent effects or unaccounted intermediates. Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways. Adjust computational parameters (e.g., solvation models in DFT) or validate with kinetic studies (e.g., stopped-flow spectroscopy) .

Q. How does structural modification of the phenylsulfonyl or thiophene-urea moiety influence biological activity?

- Methodological Answer : Comparative analysis with analogs (e.g., replacing thiophene with furan or varying substituents) can identify structure-activity relationships (SAR). Assays such as enzyme inhibition (e.g., kinase targets) or cytotoxicity (e.g., GI50 values in cancer cell lines) provide quantitative data. For example, trifluoromethyl groups enhance metabolic stability, as seen in related urea derivatives .

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Molecular docking simulations (e.g., AutoDock Vina) predict binding modes, while mutagenesis studies validate key residues in target proteins (e.g., kinases or GPCRs) .

Q. How can process control and simulation tools improve scalability for pre-clinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.